molecular formula C16H21F3N2O4 B11470206 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(2-methoxyphenyl)ethyl]amino]-, ethyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(2-methoxyphenyl)ethyl]amino]-, ethyl ester

Cat. No.: B11470206
M. Wt: 362.34 g/mol
InChI Key: FAPJJRBEOVYXCD-UHFFFAOYSA-N
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Description

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-acetamido-3,3,3-trifluoro-2-bromo-propanoate with 2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3,3,3-trifluoro-2-{[2-(2-methoxyphenyl)ethyl]amino}propanoate
  • Ethyl 2-acetamido-3,3,3-trifluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propanoate

Uniqueness

ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-methoxyphenyl)ethylamino]propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-4-25-14(23)15(16(17,18)19,21-11(2)22)20-10-9-12-7-5-6-8-13(12)24-3/h5-8,20H,4,9-10H2,1-3H3,(H,21,22)

InChI Key

FAPJJRBEOVYXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1OC)NC(=O)C

Origin of Product

United States

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